molecular formula C8H13N3S B070680 1-Methyl-4-(1,3-thiazol-2-yl)piperazine CAS No. 187533-52-4

1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Cat. No.: B070680
CAS No.: 187533-52-4
M. Wt: 183.28 g/mol
InChI Key: OSPDKPFPBGJRTD-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C8H13N3S and its molecular weight is 183.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given the reported anti-inflammatory and analgesic activities of similar compounds , it is plausible that this compound may influence pathways related to inflammation and pain signaling.

Result of Action

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects at the molecular and cellular levels.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPDKPFPBGJRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435976
Record name 1-methyl-4-(1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187533-52-4
Record name 1-methyl-4-(1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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